molecular formula C14H8N2S2 B3336901 2,2'-Bibenzothiazole CAS No. 4271-09-4

2,2'-Bibenzothiazole

Cat. No.: B3336901
CAS No.: 4271-09-4
M. Wt: 268.4 g/mol
InChI Key: YJVXQQKAUCYQIP-UHFFFAOYSA-N
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Description

2,2’-Bibenzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings fused together. 2,2’-Bibenzothiazole is characterized by the presence of two benzothiazole units connected at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bibenzothiazole can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzothiazole with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions. Another method involves the cyclization of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides in the presence of a base, leading to the formation of the benzothiazole ring .

Industrial Production Methods: Industrial production of 2,2’-Bibenzothiazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bibenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of 2,2’-Bibenzothiazole can yield thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.

Major Products Formed:

Scientific Research Applications

2,2’-Bibenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Acts as a fluorescent probe for the detection of biological molecules and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an anti-tubercular agent and its role in drug discovery for various diseases.

    Industry: Utilized in the production of dyes, pigments, and as an additive in rubber processing.

Mechanism of Action

The mechanism of action of 2,2’-Bibenzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, altering their activity. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the cell wall synthesis of the bacteria, leading to its death .

Comparison with Similar Compounds

    2-Aminobenzothiazole: Contains an amino group at the 2-position, used in medicinal chemistry.

    2-Mercaptobenzothiazole: Contains a thiol group at the 2-position, used as a vulcanization accelerator in rubber processing.

    2-Phenylbenzothiazole: Contains a phenyl group at the 2-position, used in the synthesis of fluorescent dyes.

Uniqueness of 2,2’-Bibenzothiazole: 2,2’-Bibenzothiazole is unique due to its dimeric structure, which imparts distinct chemical and physical properties. This structure allows for enhanced stability and reactivity compared to its monomeric counterparts. Additionally, its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVXQQKAUCYQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325446
Record name 2,2'-Bibenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-09-4
Record name 2,2'-Bibenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507740
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bibenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bibenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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